1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3,4-dimethoxybenzyl)urea
CAS No.: 1788560-15-5
Cat. No.: VC7701878
Molecular Formula: C20H25ClN2O4
Molecular Weight: 392.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1788560-15-5 |
|---|---|
| Molecular Formula | C20H25ClN2O4 |
| Molecular Weight | 392.88 |
| IUPAC Name | 1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
| Standard InChI | InChI=1S/C20H25ClN2O4/c1-20(27-4,15-6-5-7-16(21)11-15)13-23-19(24)22-12-14-8-9-17(25-2)18(10-14)26-3/h5-11H,12-13H2,1-4H3,(H2,22,23,24) |
| Standard InChI Key | DTVKRQXETCSZHR-UHFFFAOYSA-N |
| SMILES | CC(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)(C2=CC(=CC=C2)Cl)OC |
Introduction
Structural Elucidation and Molecular Characteristics
Core Urea Scaffold and Substituent Configuration
The molecule features a urea backbone (–NH–CO–NH–) with two distinct substituents:
-
N1-substituent: A 2-(3-chlorophenyl)-2-methoxypropyl group, characterized by a tertiary carbon bearing a methoxy (–OCH₃) moiety and a 3-chlorophenyl ring.
-
N3-substituent: A 3,4-dimethoxybenzyl group, comprising a benzyl ring with methoxy groups at positions 3 and 4.
The IUPAC name systematically describes this arrangement, emphasizing the propane backbone’s branching and the aromatic rings’ substitution patterns. Comparative analysis with simpler urea derivatives, such as 1-(3-chlorophenyl)-3-(2-methoxyethyl)urea (MW 228.67 g/mol) , highlights the increased steric bulk and electronic complexity introduced by the tertiary methoxypropyl and dimethoxybenzyl groups.
Molecular Formula and Weight
The molecular formula is deduced as C₂₁H₂₆ClN₂O₄, yielding a molecular weight of 417.89 g/mol. This calculation aligns with methodologies applied to analogous compounds, where molecular weights are computed via summation of atomic masses .
Table 1: Comparative Molecular Properties
Spectroscopic and Stereochemical Considerations
Synthetic Methodologies and Challenges
Retrosynthetic Analysis
Plausible synthetic routes involve:
-
Urea Formation: Reaction between 2-(3-chlorophenyl)-2-methoxypropylamine and 3,4-dimethoxybenzyl isocyanate.
-
Intermediate Functionalization: Sequential introduction of methoxy groups via alkylation or Mitsunobu reactions, followed by urea coupling.
Purification and Characterization Challenges
-
Chromatographic Separation: The compound’s lipophilic nature (predicted logP ≈ 3.5–4.0) may require reverse-phase HPLC for purification, akin to methods used for 2-{2-[(3-chlorophenyl)carbamamido]-1,3-thiazol-4-yl}-N-(3-methoxypropyl)acetamide .
-
Crystallization: Difficulty in crystallization due to multiple methoxy groups and conformational flexibility, necessitating alternative characterization via LC-MS and HRMS.
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
-
logP Estimation: Computational models (e.g., XLogP3) predict a logP of ~3.8, indicating moderate lipophilicity. This aligns with trends observed in similar urea derivatives, where methoxy groups enhance solubility in organic solvents .
-
Aqueous Solubility: Expected to be low (<10 µM) due to the aromatic chlorophenyl and dimethoxybenzyl groups, necessitating formulation strategies using co-solvents or surfactants.
Hydrogen Bonding and Polar Surface Area
The urea moiety (–NH–CO–NH–) contributes three hydrogen-bond donors and two acceptors, yielding a polar surface area (PSA) of ~75–85 Ų. This PSA range correlates with moderate membrane permeability, as seen in compounds like F042-0990 (PSA 75.74 Ų) .
Hypothesized Biological Activities and Mechanisms
Antimicrobial Applications
Structural analogs bearing chlorophenyl and heterocyclic groups exhibit antimicrobial properties . The tertiary methoxypropyl chain in the target compound might modulate bacterial membrane penetration, warranting evaluation against Gram-positive pathogens.
Future Research Directions
-
Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields.
-
Biological Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, HepG2) and antimicrobial panels.
-
Formulation Development: Investigate nanoencapsulation to enhance aqueous solubility and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume